4-Phenylethynyl-furan-2-carbaldehyde
Description
4-Phenylethynyl-furan-2-carbaldehyde is a furan-derived aldehyde featuring a phenylethynyl substituent at position 4 of the furan ring and a carbaldehyde group at position 2. This compound is structurally distinct due to the ethynyl linker between the furan and phenyl groups, which introduces conjugation and electronic effects. Potential applications include organic synthesis, materials science, and pharmaceutical intermediate development, leveraging its reactive aldehyde group and conjugated system.
Properties
Molecular Formula |
C13H8O2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-(2-phenylethynyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H |
InChI Key |
TUFORXFWYVAOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=COC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred based on structural features.
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s phenylethynyl group at position 4 creates a conjugated system across the furan and phenyl rings, enhancing electron-withdrawing effects compared to the position 5-substituted analogs in the evidence. This conjugation may increase reactivity in cross-coupling reactions or polymerization processes .
- In contrast, analogs like 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde () feature halogenated phenyl groups at position 5, which modulate electronic properties for specific pharmaceutical applications (e.g., halogen bonding in drug-receptor interactions) .
Halogenated derivatives (e.g., ) exhibit higher molecular weights due to bromine/chlorine substituents, which may enhance stability but reduce bioavailability .
Applications :
- Pharmaceutical Intermediates : Position 5-substituted compounds () are explicitly used in medicinal chemistry, leveraging halogen and methyl groups for target specificity. The target compound’s ethynyl group could serve as a click chemistry handle for bioconjugation .
- Materials Science : The conjugated ethynyl group in the target compound may enable applications in conductive polymers or organic electronics, a niche less emphasized in the evidence compounds .
Safety and Handling :
- While safety data for the target compound is unavailable, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde () recommend standard aldehyde precautions (e.g., avoiding inhalation, consulting physicians upon exposure) .
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